Thymidylate Synthase Inhibition: 5-Fluoro-cdUMP Is a 100- to 2,000-Fold Weaker Direct Inhibitor Than the Linear 5'-Monophosphate (FdUMP)
The 3',5'-cyclic monophosphate diesters of 5-fluoro-2'-deoxyuridine, including 5-fluoro-cdUMP, were 100- to 2,000-fold less efficient inhibitors of L1210 thymidylate synthetase compared to the corresponding 5'-monophosphates (FdUMP). This dramatic reduction in direct TS binding affinity is a consequence of the cyclic phosphate bridge, which prevents the covalent ternary complex formation characteristic of FdUMP-based mechanism-based inhibition [1].
| Evidence Dimension | Thymidylate synthetase inhibitory efficiency (relative potency) |
|---|---|
| Target Compound Data | 100- to 2,000-fold less efficient than 5'-monophosphate |
| Comparator Or Baseline | 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP); defined as reference potency |
| Quantified Difference | 100× to 2,000× reduction in inhibitory efficiency |
| Conditions | L1210 murine leukemia thymidylate synthetase enzyme assay |
Why This Matters
Researchers investigating the role of TS inhibition in cytotoxicity must choose 5-fluoro-cdUMP when they require a prodrug that does not directly inhibit TS in the extracellular milieu, ensuring that observed effects are attributed to intracellular activation rather than direct enzyme engagement.
- [1] Béres J, Sági G, Bentrude WG, Balzarini J, De Clercq E, Ötvös L. Synthesis and antitumor and antiviral properties of 5-halo- and 5-(trifluoromethyl)-2'-deoxyuridine 3',5'-cyclic monophosphates and neutral triesters. J Med Chem. 1986 Jul;29(7):1243-9. PMID: 3027328. View Source
